molecular formula C20H17Cl2NO4S B11036655 (5E)-3-(3,4-dichlorophenyl)-5-[(3,4-diethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-(3,4-dichlorophenyl)-5-[(3,4-diethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11036655
M. Wt: 438.3 g/mol
InChI Key: FMBNPTPQRBPGNT-VCHYOVAHSA-N
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Description

  • The compound’s IUPAC name is (5E)-3-(3,4-dichlorophenyl)-5-[(3,4-diethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione.
  • It belongs to the class of thiazolidinediones, which are known for their antidiabetic properties.
  • Thiazolidinediones act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), influencing glucose and lipid metabolism.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Molecular Targets:

      Pathways Involved:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C20H17Cl2NO4S

    Molecular Weight

    438.3 g/mol

    IUPAC Name

    (5E)-3-(3,4-dichlorophenyl)-5-[(3,4-diethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

    InChI

    InChI=1S/C20H17Cl2NO4S/c1-3-26-16-8-5-12(9-17(16)27-4-2)10-18-19(24)23(20(25)28-18)13-6-7-14(21)15(22)11-13/h5-11H,3-4H2,1-2H3/b18-10+

    InChI Key

    FMBNPTPQRBPGNT-VCHYOVAHSA-N

    Isomeric SMILES

    CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)C3=CC(=C(C=C3)Cl)Cl)OCC

    Canonical SMILES

    CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=C(C=C3)Cl)Cl)OCC

    Origin of Product

    United States

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